Tert-butyl cis-2,4-dimethyl-3-oxoazetidine-1-carboxylate
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Overview
Description
Tert-butyl cis-2,4-dimethyl-3-oxoazetidine-1-carboxylate is a chemical compound with the molecular formula C10H17NO3 and a molecular weight of 199.24688 g/mol . This compound is known for its unique structure, which includes an azetidine ring, a tert-butyl group, and two methyl groups. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
The synthesis of tert-butyl cis-2,4-dimethyl-3-oxoazetidine-1-carboxylate typically involves the reaction of tert-butyl 3-oxoazetidine-1-carboxylate with appropriate reagents under controlled conditions . The specific synthetic routes and reaction conditions can vary, but they generally involve the use of organic solvents and catalysts to facilitate the reaction. Industrial production methods may include large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Tert-butyl cis-2,4-dimethyl-3-oxoazetidine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Tert-butyl cis-2,4-dimethyl-3-oxoazetidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological processes and as a building block for biologically active compounds.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl cis-2,4-dimethyl-3-oxoazetidine-1-carboxylate involves its interaction with molecular targets and pathways in biological systems. The specific molecular targets and pathways can vary depending on the context of its use. For example, in drug development, it may interact with specific enzymes or receptors to exert its effects .
Comparison with Similar Compounds
Tert-butyl cis-2,4-dimethyl-3-oxoazetidine-1-carboxylate can be compared with other similar compounds, such as:
Tert-butyl 3-oxoazetidine-1-carboxylate: This compound has a similar structure but lacks the two methyl groups present in this compound.
Tert-butyl 4,4-difluoro-2-(hydroxymethyl)-pyrrolidine-1-carboxylate: Another related compound with different functional groups and properties.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and physical properties, making it valuable for various applications.
Properties
IUPAC Name |
tert-butyl (2R,4S)-2,4-dimethyl-3-oxoazetidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-6-8(12)7(2)11(6)9(13)14-10(3,4)5/h6-7H,1-5H3/t6-,7+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHLGSQSWZWUQHA-KNVOCYPGSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)C(N1C(=O)OC(C)(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C(=O)[C@@H](N1C(=O)OC(C)(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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